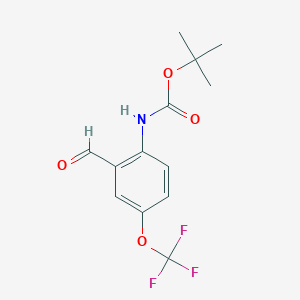

tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate

Description

Molecular Properties and Identification

Molecular Formula and Mass

The molecular formula of tert-butyl 2-formyl-4-(trifluoromethoxy)phenylcarbamate is C₁₃H₁₄F₃NO₄ , with a molecular weight of 305.25 g/mol . This aligns with the presence of 13 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms.

CAS Registry and Nomenclature

The compound is registered under CAS 505084-60-6 . Its systematic IUPAC name is tert-butyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate . Alternative names include 2-Amino-5-(trifluoromethoxy)benzaldehyde, N-BOC protected .

Structural Features and Functional Groups

The structure contains three key functional groups:

- tert-Butoxycarbonyl (Boc) group : Provides steric protection for the carbamate moiety.

- Formyl group (-CHO) : Positioned ortho to the carbamate, enhancing electrophilicity.

- Trifluoromethoxy group (-OCF₃) : An electron-withdrawing substituent para to the formyl group .

The interplay between these groups influences reactivity, as the trifluoromethoxy group increases the electrophilicity of the formyl group through inductive effects .

Physical Properties

Melting Point and Phase Behavior

Reported melting points range from 102–112°C , with variations depending on purity and crystallization conditions . The compound exists as a crystalline solid at room temperature .

Solubility Parameters

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

1.3.1.1. ¹H NMR Analysis

Key signals in CDCl₃ (δ, ppm):

- 1.6 (s, 9H) : tert-Butyl protons.

- 9.8–10.2 (s, 1H) : Formyl proton.

- 6.72–7.83 (m, 3H) : Aromatic protons, split into distinct doublets due to -OCF₃ .

1.3.1.2. ¹³C NMR Analysis

Critical resonances (δ, ppm):

- 153.2 : Carbamate carbonyl.

- 190.1 : Formyl carbonyl.

- 121.4–148.9 : Aromatic carbons, with deshielding at C-4 due to -OCF₃ .

1.3.1.3. ¹⁹F NMR Characteristics

A singlet at -58 ppm confirms the trifluoromethoxy group, with no coupling due to symmetry .

Infrared Spectroscopy

Prominent IR absorptions (cm⁻¹):

- 1700 : Stretch from the carbamate C=O.

- 1680 : Formyl C=O stretch.

- 1250–1150 : C-F vibrations from -OCF₃ .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 305.09 ([M+H]⁺), consistent with the molecular formula . Fragmentation patterns include loss of the tert-butyl group (Δm/z -57) and cleavage of the carbamate linkage .

Properties

IUPAC Name |

tert-butyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(19)17-10-5-4-9(6-8(10)7-18)20-13(14,15)16/h4-7H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUUAEMQZAOMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166098 | |

| Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505084-60-6 | |

| Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505084-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate involves multiple steps. One common synthetic route includes the protection of an amino group with a tert-butyl carbamate (BOC) group, followed by formylation and introduction of the trifluoromethoxy group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity .

Chemical Reactions Analysis

tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein modifications.

Medicine: Research involving this compound may contribute to the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogous phenylcarbamates, focusing on substituent effects, physicochemical properties, and applications. Key analogs include:

tert-Butyl 2-chloro-4-(trifluoromethoxy)phenylcarbamate

- Substituents : Chloro (-Cl) at position 2 vs. formyl (-CHO) in the target compound.

- Physicochemical Properties :

- Reactivity : The chloro group enables nucleophilic substitution (e.g., Suzuki coupling), whereas the formyl group in the target compound facilitates condensation or reduction reactions.

tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate (AN-1604)

- Substituents : Trifluoromethyl (-CF₃) at position 4 vs. trifluoromethoxy (-OCF₃) in the target compound.

- Purity : 98% (vs. 95% for the target compound) .

tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate

- Substituents : Hydroxyethyl (-CH(OH)CH₃) at position 2 vs. formyl (-CHO).

- Synthesis : Resolved via lipase-catalyzed transesterification (E > 200), yielding enantiopure (R)- and (S)-isomers .

- Applications: Converted to chiral 1-(2-aminophenyl)ethanols, highlighting the role of substituents in directing downstream transformations .

Comparative Analysis Table

Key Research Findings

- Reactivity Trends : The formyl group in the target compound enhances its utility in condensation reactions (e.g., forming hydrazones or oximes), unlike chloro or hydroxyethyl analogs, which require additional functionalization steps .

- Stability : The trifluoromethoxy group imparts moderate electron-withdrawing effects, balancing stability and reactivity. In contrast, -CF₃ analogs (e.g., AN-1604) exhibit higher acid sensitivity .

Biological Activity

tert-Butyl 2-formyl-4-(trifluoromethoxy)phenylcarbamate is a synthetic compound with potential biological activities due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H14F3NO4

- Molecular Weight : 305.25 g/mol

- CAS Number : 505084-60-6

The compound features a trifluoromethoxy group, which is known for enhancing lipophilicity and bioactivity, making it a candidate for drug discovery and development.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor in different biological pathways.

- Inhibition of Protein Kinases : The compound has shown promise in inhibiting specific protein kinases, which are crucial in various signaling pathways. For example, studies have indicated that derivatives of similar structures can selectively inhibit G protein-coupled receptor kinases (GRKs) with significant potency and selectivity .

- Metabolism : Research indicates that the trifluoromethoxy group may influence the metabolic stability of the compound, potentially leading to favorable pharmacokinetic profiles .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting that this compound could be explored for therapeutic applications against bacterial infections .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of compounds related to this compound:

Pharmacological Applications

The unique properties of this compound make it a candidate for various pharmacological applications:

- Cancer Therapy : Due to its ability to inhibit specific kinases involved in cancer cell signaling pathways.

- Antimicrobial Agents : As indicated by its potential efficacy against bacterial strains.

- Inflammatory Diseases : The modulation of kinase activity could also play a role in reducing inflammation.

Q & A

Q. Optimization Tips :

- Monitor reaction temperature (<0°C during formylation to minimize side reactions).

- Use anhydrous solvents to prevent hydrolysis of the carbamate group.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify the formyl proton (δ ~9.8–10.2 ppm) and tert-butyl group (δ ~1.3–1.5 ppm). The trifluoromethoxy group splits aromatic protons into distinct doublets (δ ~7.2–7.8 ppm) .

- ¹⁹F NMR : A singlet near δ -58 ppm confirms the trifluoromethoxy group .

- IR Spectroscopy : Stretch bands at ~1700 cm⁻¹ (C=O of carbamate) and ~1680 cm⁻¹ (formyl C=O) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₃H₁₄F₃NO₄ (calc. 313.09).

Advanced: How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the formyl moiety in nucleophilic additions?

Methodological Answer :

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing via inductive effects, enhancing the electrophilicity of the adjacent formyl group. This increases reactivity in nucleophilic additions (e.g., with amines or hydrazines). Key considerations:

- pH-Dependent Reactivity : Under basic conditions (pH >10), the formyl group undergoes rapid imine formation, while acidic conditions (pH 4–6) favor slower but selective reactions .

- Competitive Effects : The carbamate group’s electron-donating resonance may partially offset -OCF₃’s inductive withdrawal, requiring controlled stoichiometry to avoid over-substitution .

Advanced: What strategies mitigate side reactions during coupling with amine-containing substrates in peptide-mimetic synthesis?

Q. Methodological Answer :

- Protecting Groups : Temporarily block reactive amines on substrates using Fmoc or Boc groups to prevent undesired cross-reactions .

- Catalytic Control : Use Sc(OTf)₃ or HOBt/DIC to activate the formyl group selectively, minimizing carbamate cleavage .

- Solvent Optimization : Perform reactions in DMF or DCM at 0–25°C to balance reactivity and stability .

Safety: What are critical safety considerations for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential dust/aerosol formation .

- First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and strong bases to prevent hydrolysis .

Analytical: How to resolve HPLC purity discrepancies with different mobile phases?

Q. Methodological Answer :

- Mobile Phase : Use acetonitrile/water (0.1% TFA) instead of methanol to improve peak symmetry (trifluoromethoxy groups interact strongly with C18 columns) .

- Column Temperature : Maintain at 30°C to reduce retention time variability.

- Validation : Cross-check with ¹⁹F NMR integration for quantitative accuracy .

Stability: Design accelerated hydrolytic stability studies under physiological pH.

Q. Methodological Answer :

- Conditions : Incubate samples in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours.

- Monitoring : Track carbamate degradation via HPLC (loss of parent peak) and LC-MS (detection of tert-butanol and aniline byproducts) .

- Kinetics : Calculate half-life (t₁/₂) using first-order kinetics; compare with non-fluorinated analogs to quantify -OCF₃’s stabilizing effect .

Applications: How does this compound affect pharmacokinetics in drug candidates vs. non-fluorinated analogs?

Q. Methodological Answer :

- Lipophilicity : The -OCF₃ group increases logP by ~1.2 units, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes (CLint <10 μL/min/mg vs. >30 for non-fluorinated analogs) .

Data Contradictions: Addressing conflicting regioselectivity in electrophilic substitutions.

Q. Methodological Answer :

- Directing Effects : The formyl group (-CHO) is meta-directing, while -OCF₃ is ortho/para-directing. Competing effects can lead to mixed regioselectivity.

- Resolution : Use DFT calculations (e.g., Gaussian09) to map electron density and predict dominant reaction sites. Validate with NOESY NMR to confirm substitution patterns .

Computational: Best molecular modeling approaches for enzyme inhibitor design.

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina with flexible side chains to simulate binding to targets like serine proteases.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the carbamate group in active sites .

- QM/MM : Combine DFT (B3LYP/6-31G*) and molecular mechanics to model transition states during enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.